molecular formula C6H13NO B3395614 [(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL CAS No. 790689-63-3

[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL

Cat. No.: B3395614
CAS No.: 790689-63-3
M. Wt: 115.17
InChI Key: JMGBOXZFLWUSLH-PHDIDXHHSA-N
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Description

[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL is a chiral compound with the molecular formula C6H13NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL can be achieved through several methods. One common approach involves the stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline. This method utilizes L-proline as a chiral auxiliary to direct the stereochemistry and regiochemistry of the cycloaddition .

Industrial Production Methods

continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste, could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it acts as a chiral auxiliary to direct the stereochemistry of reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

Uniqueness

[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL is unique due to its specific stereochemistry, which imparts distinct properties and reactivity compared to other pyrrolidine derivatives. This makes it valuable in applications requiring precise control over molecular configuration .

Properties

IUPAC Name

[(2R,5R)-5-methylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-6(4-8)7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGBOXZFLWUSLH-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296627
Record name (2R,5R)-5-Methyl-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790689-63-3, 28115-37-9
Record name (2R,5R)-5-Methyl-2-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790689-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,5R)-5-Methyl-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-[(2R,5R)-5-methylpyrrolidin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
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[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
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[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
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[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
Reactant of Route 5
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
Reactant of Route 6
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL

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